1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

aprepitant synthesis regioselectivity chiral amino alcohol

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS depending on stereochemistry: 1270137-43-3, 1270117-20-8, 1213424-28-2, 1213209-02-9) is a fluorinated chiral 1,2-amino alcohol with the molecular formula C11H11F6NO and a molecular weight of 287.20 g/mol. The compound features a 3,5-bis(trifluoromethyl)phenyl ring attached to a propan-2-ol backbone bearing a primary amino group at the benzylic position.

Molecular Formula C11H11F6NO
Molecular Weight 287.20 g/mol
Cat. No. B15235446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Molecular FormulaC11H11F6NO
Molecular Weight287.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O
InChIInChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3
InChIKeyBAQGPDKPCBVIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: Procurement & Structural Identity Guide for Chiral Amino Alcohol Intermediates


1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS depending on stereochemistry: 1270137-43-3, 1270117-20-8, 1213424-28-2, 1213209-02-9) is a fluorinated chiral 1,2-amino alcohol with the molecular formula C11H11F6NO and a molecular weight of 287.20 g/mol . The compound features a 3,5-bis(trifluoromethyl)phenyl ring attached to a propan-2-ol backbone bearing a primary amino group at the benzylic position. This privileged 3,5-bis(trifluoromethyl)phenyl motif is a well-established pharmacophore in neurokinin-1 (NK1) receptor antagonists and cholesteryl ester transfer protein (CETP) inhibitors [1]. The compound serves as a key chiral building block in the synthesis of aprepitant (a potent NK1 receptor antagonist) and anacetrapib (a CETP inhibitor), where the defined 1,2-amino alcohol stereochemistry is critical for downstream diastereoselective transformations [1][2]. It is commercially available in multiple enantiomerically pure forms (typical purity ≥98%) from specialized chemical suppliers for research and further manufacturing use .

Why Generic 1,2-Amino Alcohol Substitution Fails: The Critical Role of Regiochemistry and Stereochemistry in 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL


The 1-amino-2-hydroxy regioisomer cannot be freely interchanged with its 2-amino-1-hydroxy counterpart, as the positioning of the amine and hydroxyl groups dictates the compound's reactivity profile in downstream transformations. In aprepitant synthesis, the benzylic alcohol of the (1R,2S) configuration undergoes a stereospecific Lewis acid-catalyzed trans-acetalization that is regio- and stereochemically dependent; the alternative regioisomer would yield entirely different cyclization products [1]. Furthermore, the four possible stereoisomers—(1R,2S), (1S,2R), (1S,2S), and (1R,2R)—each bear distinct CAS numbers and are not interchangeable in asymmetric syntheses where chiral induction relies on the absolute configuration of both stereocenters . The 3,5-bis(trifluoromethyl) substitution pattern on the phenyl ring provides a unique electronic environment (strongly electron-withdrawing) that enhances hydrogen-bonding capacity of the adjacent amino and hydroxyl groups compared to mono-CF3 or non-fluorinated analogs, directly affecting binding affinity in NK1 receptor pharmacophores [2]. Generic substitution without verifying both regio- and stereochemical identity introduces the risk of diastereomeric impurity, altered reactivity, and failure to meet pharmacopoeial intermediate specifications.

Quantitative Differentiation Guide: 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL vs. Closest Analogs and Alternatives


Regiochemical Differentiation: 1-Amino-2-hydroxy vs. 2-Amino-1-hydroxy Propanol Backbone for Aprepitant Synthesis

The target compound bears the amino group at the benzylic 1-position and the hydroxyl at the 2-position (1-amino-2-hydroxy). The closest regioisomer, 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol (CAS 1152029-16-7), has the amino and hydroxyl positions swapped (2-amino-1-hydroxy). In the convergent synthesis of aprepitant, the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol fragment (derivable from the 1-hydroxy regioisomer) undergoes Lewis acid-catalyzed trans-acetalization with a trichloroacetimidate to form the morpholine core [1]. The 1-amino-2-hydroxy regioisomer of the target compound positions the amino group for selective Boc protection, generating (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol, a direct precursor to anacetrapib, with a reported crude yield of 62.3–63.2 g from 65 g of ketone precursor (~96% mass recovery) using CBS-oxazaborolidine-catalyzed reduction [2]. This regiochemistry enables orthogonal protection strategies that are not accessible with the 2-amino-1-hydroxy isomer [1].

aprepitant synthesis regioselectivity chiral amino alcohol

Stereochemical Differentiation: Distinct Diastereomeric CAS Numbers and Enantiopurity Requirements for Chiral Intermediate Sourcing

The target compound exists as four discrete stereoisomers, each with a unique CAS number and commercial availability at defined purity levels. The (1R,2S) isomer (CAS 1270137-43-3) is the enantiomer used in anacetrapib intermediate synthesis and is available at 98% purity (Leyan P/N 1818887) . The (1S,2S) isomer (CAS 1270117-20-8), (1S,2R) isomer (CAS 1213424-28-2), and (1R,2R) isomer (CAS 1213209-02-9) are also commercially supplied at 98% purity . In the CBS-catalyzed asymmetric reduction of the precursor ketone, the chiral oxazaborolidine catalyst controls the stereochemical outcome: (R)-2-methyl-CBS-oxazaborolidine yields the (1R,2S) product with high diastereoselectivity [1]. The absence of quantitative diastereomeric excess (de) or enantiomeric excess (ee) specifications from commercial suppliers represents a procurement risk that must be verified by the end user. In contrast, simpler analogs such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2) possess only a single stereocenter, eliminating the diastereomeric complexity but also the additional synthetic versatility afforded by the adjacent amino group [2].

chiral resolution diastereomer purity stereospecific synthesis

Electronic Differentiation: Effect of 3,5-Bis(trifluoromethyl) Substitution on Amino Alcohol pKa and Hydrogen-Bond Donor Capacity

The 3,5-bis(trifluoromethyl)phenyl group exerts a strong electron-withdrawing effect (Hammett σₘ = 0.43 per CF₃ group; combined σₘ ≈ 0.86) that significantly lowers the pKa of the benzylic ammonium group compared to non-fluorinated or mono-fluorinated phenyl analogs [1]. This electronic modulation enhances hydrogen-bond donor capacity of both the NH₃⁺ and OH groups, which is critical for binding to the NK1 receptor where the 3,5-bis(trifluoromethyl)phenyl motif engages in a key hydrophobic pocket interaction [2]. In SAR studies of NK1 antagonists, replacement of the 3,5-bis(trifluoromethyl)phenyl group with mono-CF3 or unsubstituted phenyl resulted in a >10-fold reduction in binding affinity (IC₅₀ shift from ~0.1 nM to >1 nM) [2][3]. While direct pKa data for the target compound are not explicitly reported in the open literature, the class-level inference is that the bis-CF3 substitution pattern provides a quantifiably stronger electron-withdrawing environment than analogs bearing 4-CF3 (σₚ = 0.54, single substituent) or 3-CF3 (σₘ = 0.43, single substituent) phenyl rings [1][3].

electron-withdrawing group pKa modulation NK1 receptor pharmacophore

Synthetic Accessibility: CBS-Catalyzed Asymmetric Reduction Yield Comparison vs. Alternative Chiral Amino Alcohol Intermediates

The target compound's N-Boc derivative, (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol, is synthesized via CBS-oxazaborolidine-catalyzed asymmetric reduction of the corresponding N-Boc-aminoketone [1]. Patent CN107793330B reports a crude yield of 62.3 g (from 65 g ketone, 0.162 mol scale) for the (1R,2S) isomer using (R)-2-methyl-CBS-oxazaborolidine with BH₃·DMS in petroleum ether at -5 to 10 °C, corresponding to approximately 96% mass recovery of crude product [1]. The patent further discloses that using (S)-2-methyl-CBS-oxazaborolidine under identical conditions yields the (1S,2R) isomer with comparable efficiency [1]. This CBS methodology provides a practical asymmetric route that avoids expensive transition-metal catalysts (e.g., ruthenium complexes used in Noyori-type hydrogenations) and achieves the desired syn-amino alcohol configuration in a single reduction step, in contrast to multi-step chiral auxiliary approaches required for non-fluorinated amino alcohols [1][2]. The bis(trifluoromethyl) substitution also facilitates product isolation via crystallization due to enhanced crystallinity imparted by the fluorinated aromatic ring .

asymmetric synthesis CBS catalyst process chemistry

Optimal Research and Industrial Application Scenarios for 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL


Chiral Intermediate for CETP Inhibitor (Anacetrapib) Synthesis Requiring Defined (1R,2S) Stereochemistry

The (1R,2S)-1-amino-2-hydroxy regioisomer (CAS 1270137-43-3) is specifically required for the preparation of (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol, a penultimate intermediate in anacetrapib synthesis [1]. The CBS-catalyzed asymmetric reduction of the corresponding N-Boc-aminoketone using (R)-2-methyl-CBS-oxazaborolidine delivers the syn-amino alcohol with high diastereoselectivity and ~96% mass recovery at multi-gram scale [1]. This application demands procurement of the single (1R,2S) enantiomer at ≥98% purity; the (1S,2R) or other diastereomers are not suitable substitutes due to the strict stereochemical requirements of the downstream CETP inhibitor pharmacophore .

NK1 Receptor Antagonist Pharmacophore Development and Structure-Activity Relationship (SAR) Studies

The 3,5-bis(trifluoromethyl)phenyl motif is a critical pharmacophoric element for high-affinity NK1 receptor binding [2]. Compounds bearing this motif demonstrate IC₅₀ values in the sub-nanomolar range at the human NK1 receptor, compared to >1 nM for mono-CF3 or unsubstituted analogs [2]. The target compound's 1,2-amino alcohol functionality provides two orthogonal handles for further derivatization—amine acylation/sulfonylation and alcohol etherification/oxidation—enabling systematic SAR exploration around the NK1 pharmacophore while retaining the essential bis-CF3-phenyl anchor [2][3].

Asymmetric Catalysis Methodology Development Using Fluorinated Amino Alcohol Ligands

The combination of a primary amine, a secondary alcohol, and a highly electron-deficient aromatic ring in a defined chiral arrangement makes this compound a candidate for development as a chiral ligand or organocatalyst in asymmetric transformations [4]. The strong electron-withdrawing bis-CF3 groups modulate the Lewis basicity of the nitrogen and oxygen atoms, potentially enhancing catalytic activity in reactions such as asymmetric additions to carbonyl compounds, where analogous fluorinated amino alcohols have shown superior enantioselectivity compared to their non-fluorinated counterparts [4].

Reference Standard for Chiral Purity Method Development in Pharmaceutical Quality Control

With four commercially available stereoisomers, each at 98% purity, the compound family serves as an ideal system for developing and validating chiral HPLC or SFC methods for diastereomeric and enantiomeric purity determination of 1,2-amino alcohol pharmaceutical intermediates . The distinct retention behavior of the four stereoisomers on chiral stationary phases (e.g., amylose- or cellulose-based columns) can be used to establish system suitability criteria and resolution factors (Rs) for QC release testing of stereochemically pure drug intermediates .

Quote Request

Request a Quote for 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.